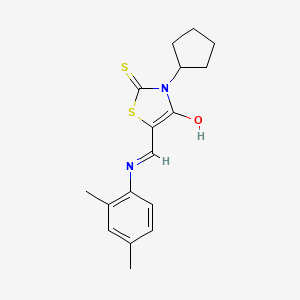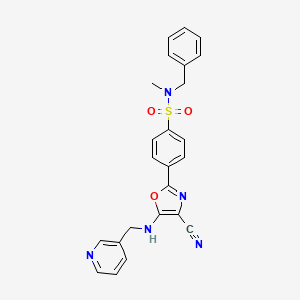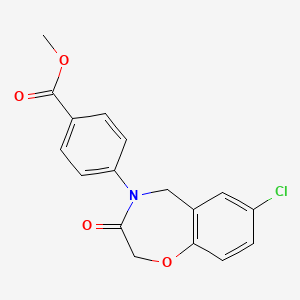
(Z)-3-cyclopentyl-5-(((2,4-dimethylphenyl)amino)methylene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-cyclopentyl-5-(((2,4-dimethylphenyl)amino)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H20N2OS2 and its molecular weight is 332.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis for GSK-3 Inhibitors
- Research Focus : Synthesis of 2-thioxothiazolidin-4-one derivatives via microwave-assisted methods. These compounds show potential as GSK-3 inhibitors, which are significant in the study of Alzheimer's disease and diabetes.
- Key Findings : Enhanced synthesis efficiency using microwave conditions, suggesting a viable pathway for producing these compounds in medicinal chemistry research.
- Source : Kamila and Biehl, 2012, Tetrahedron Letters (Kamila & Biehl, 2012).
Anticancer and Antiangiogenic Effects
- Research Focus : Investigating the anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives in vivo.
- Key Findings : Significant reduction in tumor volume and cell number in Ehrlich Ascites Tumor-bearing mice, highlighting potential for cancer therapy.
- Source : Chandrappa et al., 2010, Medicinal Chemistry Research (Chandrappa et al., 2010).
Supramolecular Structures Analysis
- Research Focus : Structural analysis of 2-thioxothiazolidin-4-ones to understand their molecular configurations and potential interactions.
- Key Findings : Insight into hydrogen-bonded dimers, chains of rings, and sheets, which could inform drug design strategies.
- Source : Delgado et al., 2005, Acta crystallographica. Section C (Delgado et al., 2005).
Green Synthesis Approach
- Research Focus : Environmentally benign synthesis of 2-thioxothiazolidin-4-ones using polyethylene glycol-400 under catalyst-free conditions.
- Key Findings : Offers an efficient, economical, and environmentally friendly method for producing these compounds.
- Source : Metwally, 2014, Journal of Sulfur Chemistry (Metwally, 2014).
Antimicrobial Activity Study
- Research Focus : Synthesis and evaluation of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives for antimicrobial activity.
- Key Findings : Revealed significant activity against certain bacterial and fungal strains, indicating potential as antimicrobial agents.
- Source : B'Bhatt & Sharma, 2017, Arabian Journal of Chemistry (B'Bhatt & Sharma, 2017).
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s worth noting that similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Similar compounds have been found to block the biosynthesis of certain bacterial lipids , suggesting that this compound might also interfere with lipid biosynthesis or other related pathways.
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied and found to be in adequate consent with the pharmacological screening results . This suggests that the compound might have favorable ADME properties that contribute to its bioavailability.
Result of Action
Similar compounds have shown promising cytotoxic activity against human breast cancer cell line (mcf-7) with various concentrations . This suggests that the compound might also have cytotoxic effects on certain cancer cells.
Action Environment
It’s worth noting that the effectiveness of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target cells .
Eigenschaften
IUPAC Name |
3-cyclopentyl-5-[(2,4-dimethylphenyl)iminomethyl]-4-hydroxy-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c1-11-7-8-14(12(2)9-11)18-10-15-16(20)19(17(21)22-15)13-5-3-4-6-13/h7-10,13,20H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROKAXPZUZLYDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(N(C(=S)S2)C3CCCC3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(ethylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2475595.png)
amine hydrochloride](/img/structure/B2475596.png)
![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B2475597.png)
![N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2475598.png)

![Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2475600.png)
![6-(4-fluorophenyl)-N-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2475601.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2475603.png)

![methyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2475609.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromofuran-2-yl)methanone](/img/structure/B2475612.png)
amine hydrochloride](/img/structure/B2475614.png)